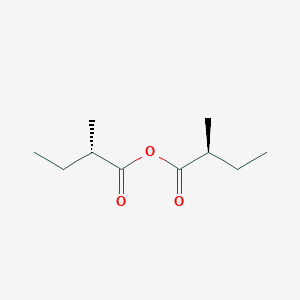

(S)-(+)-2-Methylbutyric anhydride

Description

Significance of Chiral Anhydrides in Modern Organic Synthesis Research

The concept of chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to modern chemistry and biology. wikipedia.org The two mirror-image forms of a chiral molecule are called enantiomers. While they possess identical physical properties in an achiral environment, they can exhibit profoundly different effects in biological systems. wikipedia.orgwikipedia.org In pharmacology, for instance, one enantiomer of a drug may provide the desired therapeutic effect while the other (the distomer) could be inactive or even cause harmful side effects. wikipedia.org This necessitates the synthesis of single-enantiomer pharmaceuticals to ensure safety and efficacy.

Chiral anhydrides are a class of reagents that play a crucial role in achieving this goal. They are employed in a variety of stereoselective transformations, acting as chiral building blocks or as reagents for the kinetic resolution of racemic mixtures. tcichemicals.com Kinetic resolution is a key technique where a chiral reagent, such as (S)-(+)-2-Methylbutyric anhydride (B1165640), reacts at different rates with the two enantiomers of a racemic substrate (e.g., an alcohol or amine). wikipedia.org This difference in reaction rate allows for the separation of the faster-reacting enantiomer (which is acylated) from the slower-reacting one, yielding an enantioenriched sample of the less reactive enantiomer. wikipedia.org Furthermore, the catalytic desymmetrization of achiral meso-anhydrides with chiral catalysts is another powerful strategy that can establish multiple stereocenters in a single, efficient step. tcichemicals.com

Historical Context of (S)-(+)-2-Methylbutyric Anhydride in Chiral Reagent Development

The historical journey of this compound is intrinsically linked to the broader history of stereochemistry. The recognition of molecular chirality dates back to the early 19th century with the work of Jean-Baptiste Biot, and was firmly established on a molecular basis by Louis Pasteur in 1848. wikipedia.orgnih.gov Pasteur's manual separation of tartrate salt crystals was the first reported chiral resolution, and his subsequent discovery of biological enantioselectivity in 1857 laid the groundwork for biochirality. nih.govvt.edu

The development of specific chiral reagents followed advancements in organic synthesis. The precursor to the anhydride, 2-methylbutanoic acid, was identified in the 19th century as a component of natural substances like valerian root. wikipedia.org A landmark in enantioselective synthesis occurred in 1904, when W. Marckwald performed a decarboxylation of ethyl(methyl)malonic acid using the chiral base brucine, which produced an optically active mixture containing 2-methylbutanoic acid, demonstrating that a chiral product could be obtained from an achiral starting material. wikipedia.org

The use of this compound itself as a chiral acylating agent is a more contemporary development, driven by the increasing demand for enantiopure compounds in synthesis. Its availability relies on efficient methods to produce its enantiomerically pure precursor, (S)-(+)-2-methylbutanoic acid, which can be sourced from the natural chiral pool (e.g., from the amino acid L-isoleucine) or produced via modern synthetic methods like asymmetric hydrogenation of tiglic acid or the resolution of racemic mixtures. wikipedia.orgresearchgate.net The anhydride functions as a stable and reactive carrier of this chiral information, allowing chemists to incorporate the (S)-2-methylbutanoyl moiety into new molecules with high fidelity.

Detailed Research Findings

This compound is primarily utilized as a chiral acylating agent in stereoselective synthesis. Its main function is the transfer of the (S)-2-methylbutanoyl group to a nucleophilic substrate, thereby creating a new chiral ester or amide. The fundamental reaction mechanism is a nucleophilic acyl substitution. libretexts.org In this process, a nucleophile (like an alcohol or amine) attacks one of the carbonyl carbons of the anhydride. This is followed by the departure of a carboxylate anion, which is a good leaving group, to form the acylated product and a molecule of (S)-(+)-2-methylbutanoic acid as a byproduct. libretexts.org

A significant application of this reactivity is in the kinetic resolution of racemic alcohols and amines. Because the anhydride is itself chiral, it interacts diastereomerically with the two enantiomers of a racemic substrate. These two diastereomeric transition states have different energies, leading to different reaction rates. For example, when reacting a racemic secondary alcohol with less than one equivalent of this compound, one enantiomer of the alcohol will be esterified faster than the other. This allows for the separation of the resulting chiral ester from the unreacted, enantioenriched alcohol. This method is a powerful tool for accessing enantiopure alcohols, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. nih.gov

The preparation of the anhydride itself is typically achieved through the dehydration of its corresponding carboxylic acid, (S)-(+)-2-methylbutanoic acid, ensuring the retention of the stereocenter's configuration.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O₃ | nih.govsigmaaldrich.com |

| Molar Mass | 186.25 g/mol | nih.govsigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Density | 0.934 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 60 °C at 0.2 mmHg; 180-182 °C at 5 mmHg | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.418 | sigmaaldrich.comsigmaaldrich.com |

Table 2: Compound Identifiers for this compound

| Identifier Type | Identifier | Source |

|---|---|---|

| IUPAC Name | [(2S)-2-methylbutanoyl] (2S)-2-methylbutanoate | nih.gov |

| CAS Number | 84131-91-9 | nih.govsigmaaldrich.com |

| InChI | InChI=1S/C10H18O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 | nih.govsigmaaldrich.com |

| InChIKey | WRTPVONNQPWNRH-YUMQZZPRSA-N | nih.govsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-2-methylbutanoyl] (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTPVONNQPWNRH-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC(=O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)OC(=O)[C@@H](C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453399 | |

| Record name | (S)-(+)-2-Methylbutyric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84131-91-9 | |

| Record name | (S)-(+)-2-Methylbutyric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Methylbutyric anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of S + 2 Methylbutyric Anhydride

Fundamental Nucleophilic Acyl Substitution Pathways

The core reactivity of (S)-(+)-2-Methylbutyric anhydride (B1165640) lies in its propensity to undergo nucleophilic acyl substitution reactions. This class of reactions involves the attack of a nucleophile on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate, which then collapses to expel a leaving group, resulting in the substitution of the anhydride moiety. vanderbilt.edumasterorganicchemistry.com

Mechanistic Insights into Carbonyl Reactivity

The mechanism of nucleophilic acyl substitution for (S)-(+)-2-Methylbutyric anhydride follows a well-established two-step process: nucleophilic addition and subsequent elimination. vanderbilt.eduyoutube.com

Nucleophilic Attack: A nucleophile (Nu:) attacks one of the electrophilic carbonyl carbons of the anhydride. This attack breaks the carbon-oxygen double bond (C=O), and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.comlibretexts.org

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbonyl double bond. Simultaneously, the bond to the leaving group, which is a carboxylate anion ((S)-2-methylbutanoate), is broken. youtube.comlibretexts.org

This process regenerates the carbonyl group and results in the formation of a new acylated product and a carboxylate salt. youtube.com

Role of Steric and Electronic Factors in Reaction Outcomes

The reactivity of the carbonyl groups in this compound is influenced by both steric and electronic factors.

Electronic Factors: The two carbonyl groups are electronically equivalent in the symmetrical anhydride. The presence of two electron-withdrawing carbonyl groups enhances the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack compared to a single carboxylic acid. libretexts.org

Steric Factors: The presence of the branched alkyl group (a methyl group at the α-carbon) introduces some steric hindrance around the carbonyl carbons. cymitquimica.com This steric bulk can influence the rate of reaction, potentially slowing it down compared to unbranched anhydrides like acetic anhydride. However, this steric hindrance is generally not significant enough to prevent reactions with most common nucleophiles.

Acylation Reactions with Various Nucleophiles

This compound readily reacts with a variety of nucleophiles to form acylated products. These reactions are fundamental in organic synthesis for creating esters, amides, and for regenerating the parent carboxylic acid.

Alcoholysis: Ester Formation

The reaction of this compound with alcohols, known as alcoholysis, yields an ester and a molecule of (S)-2-methylbutyric acid. libretexts.org This reaction is a common method for synthesizing chiral esters. The reaction is often catalyzed by a base, such as pyridine, or an acid. libretexts.org The base deprotonates the alcohol, increasing its nucleophilicity, while an acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. youtube.com

General Reaction: [CH₃CH₂CH(CH₃)CO]₂O + R'OH → CH₃CH₂CH(CH₃)COOR' + CH₃CH₂CH(CH₃)COOH

Table 1: Examples of Alcoholysis Reactions

| Alcohol (R'OH) | Product Ester | Catalyst |

|---|---|---|

| Methanol | Methyl (S)-2-methylbutanoate | Acid or Base |

| Ethanol | Ethyl (S)-2-methylbutanoate | Acid or Base |

| Isopropanol | Isopropyl (S)-2-methylbutanoate | Acid or Base |

Aminolysis: Amide Formation

Aminolysis, the reaction of this compound with ammonia (B1221849) or primary or secondary amines, produces an amide and a carboxylate salt. libretexts.org This reaction requires at least two equivalents of the amine; one acts as the nucleophile, and the second acts as a base to neutralize the carboxylic acid byproduct, forming an ammonium (B1175870) carboxylate salt. youtube.com

General Reaction: [CH₃CH₂CH(CH₃)CO]₂O + 2 R'NH₂ → CH₃CH₂CH(CH₃)CONHR' + CH₃CH₂CH(CH₃)COO⁻ R'NH₃⁺

Table 2: Examples of Aminolysis Reactions

| Amine (R'NH₂) | Product Amide |

|---|---|

| Ammonia | (S)-2-Methylbutanamide |

| Ethylamine | N-Ethyl-(S)-2-methylbutanamide |

| Diethylamine | N,N-Diethyl-(S)-2-methylbutanamide |

Hydrolysis: Carboxylic Acid Formation

Hydrolysis is the reaction of this compound with water. This reaction cleaves the anhydride bond to produce two molecules of the corresponding carboxylic acid, (S)-(+)-2-Methylbutyric acid. libretexts.org This reaction can occur under neutral, acidic, or basic conditions. The reaction is generally faster under basic conditions due to the presence of the more nucleophilic hydroxide (B78521) ion.

General Reaction: [CH₃CH₂CH(CH₃)CO]₂O + H₂O → 2 CH₃CH₂CH(CH₃)COOH

Table 3: Conditions for Hydrolysis

| Condition | Reagents |

|---|---|

| Neutral | Water |

| Acidic | Water, Acid Catalyst (e.g., H₂SO₄) |

| Basic | Water, Base (e.g., NaOH) |

Other Significant Reaction Transformations

While this compound participates in typical anhydride reactions such as hydrolysis, alcoholysis, and aminolysis, its reactivity profile also includes other important transformations. This section delves into its reduction and provides a comparative analysis of its reactivity against related anhydrides.

Reduction Reactions

This compound can be reduced to its corresponding primary alcohol, (S)-2-methyl-1-butanol. This transformation is typically accomplished using powerful hydride-donating reagents.

Research Findings:

The reduction of acid anhydrides is a well-established method for the synthesis of primary alcohols. libretexts.org Strong reducing agents, most notably Lithium aluminum hydride (LiAlH4), are effective for this conversion. quimicaorganica.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from the reducing agent attacks one of the electrophilic carbonyl carbons of the anhydride. This initial attack leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the anhydride, yielding an aldehyde and a carboxylate salt. Both of these intermediates are then further reduced by the excess LiAlH4 to the primary alcohol. quimicaorganica.org Consequently, the reduction of one mole of a symmetric anhydride like this compound results in two moles of the corresponding primary alcohol. quimicaorganica.org

[CH₃CH₂CH(CH₃)CO]₂O + LiAlH₄ → 2 CH₃CH₂CH(CH₃)CH₂OH

This process is significant for converting a chiral carboxylic acid derivative into a chiral primary alcohol while retaining the stereochemical integrity of the chiral center.

Alternative reagents, such as a combination of borohydride (B1222165) exchange resin and nickel acetate, have also been shown to selectively reduce mixed carboxylic anhydrides to alcohols under mild conditions. rsc.org While less common than LiAlH4, these reagents offer potential for higher selectivity in certain applications.

| Reactant | Reagent(s) | Product | Transformation |

| This compound | 1. Lithium aluminum hydride (LiAlH₄)2. Water (H₂O) or acid workup | (S)-2-methyl-1-butanol | Reduction of both carbonyl groups to primary alcohol functions. |

Comparative Reactivity with Related Anhydrides

The reactivity of this compound is influenced by its molecular structure, particularly the presence of branched alkyl chains which create steric hindrance. Generally, the reactivity of carboxylic acid derivatives follows the order: acyl chlorides > acid anhydrides > esters > amides. fiveable.me

Research Findings:

Compared to less sterically hindered anhydrides, this compound exhibits lower reactivity in nucleophilic acyl substitution reactions. The methyl group at the α-carbon (the carbon adjacent to the carbonyl group) sterically hinders the approach of nucleophiles to the electrophilic carbonyl carbon. researchgate.net This effect is evident when comparing its reaction rates to those of linear or smaller anhydrides.

For instance, the rate of hydrolysis for 2-methylbutanoic anhydride is slower than that of acetic anhydride and butanoic anhydride. This decreased reactivity is attributed to the increased steric bulk around the carbonyl centers. However, despite being sterically hindered, it remains a reactive acylating agent, more so than esters. libretexts.org This balance of reactivity and stability makes it a useful reagent in specific synthetic contexts where controlled acylation is desired.

| Anhydride | Structure | Key Structural Feature | Relative Reactivity (General Trend) |

| Acetic Anhydride | (CH₃CO)₂O | Small methyl groups | High |

| Propanoic Anhydride | (CH₃CH₂CO)₂O | Linear ethyl groups | Moderate-High |

| This compound | [CH₃CH₂CH(CH₃)CO]₂O | Branched, chiral sec-butyl groups | Moderate |

| Isobutyric Anhydride | [(CH₃)₂CHCO]₂O | Branched isopropyl groups | Moderate-Low |

Applications of S + 2 Methylbutyric Anhydride in Organic Synthesis Research

Asymmetric Synthesis and Chiral Induction

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule, a critical task in medicinal chemistry and materials science, as different enantiomers can have vastly different biological activities. (S)-(+)-2-Methylbutyric anhydride (B1165640) serves as a key reagent in this field due to its inherent chirality.

(S)-(+)-2-Methylbutyric anhydride is employed as a chiral acylating reagent, a compound that transfers an acyl group (in this case, an (S)-2-methylbutanoyl group) to a nucleophile. Because the anhydride itself is enantiomerically pure, it can be used to differentiate between enantiomers of a racemic substrate or to introduce a new stereocenter with a predictable configuration. The mechanism involves a nucleophilic acyl substitution, where the stereochemical integrity of the anhydride's chiral center is maintained throughout the reaction. This process is a form of chiral induction, where the chirality of the reagent influences the stereochemical outcome of the reaction. Chiral auxiliaries are stereogenic groups temporarily incorporated into a compound to control the stereochemical outcome of a synthesis. wikipedia.org While not a classical auxiliary that is later removed, the chiral acyl group from the anhydride becomes a permanent part of the product, imparting its chirality to the final molecule. The effectiveness of such reagents is foundational to asymmetric synthesis, which seeks to introduce specific asymmetric points into molecules. tcichemicals.com

A primary application of this compound is in the stereoselective synthesis of chiral esters and amides. When reacting with a racemic alcohol or amine, the chiral anhydride can exhibit kinetic resolution, reacting preferentially with one enantiomer over the other, allowing for their separation. More commonly, it is used to react with a prochiral substrate to create a new chiral center or with an already chiral substrate to form a specific diastereomer.

The synthesis of esters and amides via this anhydride proceeds through nucleophilic attack by an alcohol or amine on one of the carbonyl carbons of the anhydride. For example, research has demonstrated the use of this compound to modify amine functionalities within metal-organic frameworks (MOFs), achieving nearly quantitative conversion to the corresponding amide, thereby introducing chiral centers into the material's structure. nih.gov

When a chiral reagent like this compound reacts with a substrate that is also chiral, the reaction is inherently diastereoselective. This is because the two chiral entities interact to form diastereomeric transition states, one of which is energetically favored, leading to a major and a minor product. This principle is extensively used in the synthesis of complex molecules that have multiple stereocenters.

A significant example is seen in the synthesis of analogues of thapsigargin, where a complex, chiral alcohol intermediate is acylated with this compound. unl.edumdma.ch The reaction occurs at a specific hydroxyl group, and because both the alcohol and the anhydride are chiral, the acylation proceeds diastereoselectively to yield the desired natural product stereochemistry. This strategic installation of the (S)-2-methylbutyryl group is a critical step in achieving the final complex architecture.

Derivatization for Absolute Configuration Determination

The determination of the absolute stereochemistry of molecules is a critical aspect of chemical research, particularly for chiral compounds where biological activity is often dependent on a specific enantiomer.

This compound can be used as a chiral derivatizing agent to determine the absolute configuration of monosaccharides. While studies have demonstrated the use of similar chiral acids for this purpose, the principle remains the same. capes.gov.br By reacting the monosaccharide with a chiral anhydride, a pair of diastereomers is formed. The resulting diastereomeric derivatives exhibit distinct signals in their ¹H NMR spectra, particularly for protons close to the newly introduced chiral center. The differences in the chemical shifts of these signals allow for the assignment of the d or l configuration of the original monosaccharide. capes.gov.br This method provides a reliable alternative to more complex techniques for stereochemical elucidation.

In addition to NMR-based methods, the derivatization of chiral molecules with reagents like this compound facilitates their separation by chiral chromatography. The resulting diastereomers can be resolved, and their elution order can be correlated with the absolute configuration of the starting material. This approach has been successfully applied in the stereochemical assignment of natural products. beilstein-archives.orgresearchgate.net For instance, the degradation of a natural product to a smaller chiral fragment, followed by derivatization and comparison with synthetic standards of known configuration using chiral LC-MS, allows for unambiguous stereochemical assignment. beilstein-archives.orgresearchgate.net This is particularly valuable when dealing with microgram quantities of a natural product. researchgate.net

Contributions to Semiochemical Synthesis

Semiochemicals are signaling molecules used by organisms to communicate. The synthesis of these often structurally complex and stereochemically defined compounds is crucial for studying insect behavior and for developing environmentally benign pest management strategies. This compound and its corresponding acid are valuable precursors in the synthesis of certain insect pheromones. For example, the sex pheromone of the sugarcane rhizome borer, Migdolus fryanus, N-(2′S)-methylbutanoyl-2-methylbutylamide, has been synthesized using 2-methylbutyric acid. researchgate.net The efficiency and cost-effectiveness of such syntheses are important for the practical application of these pheromones in agriculture. researchgate.net

Postsynthetic Modification in Advanced Materials

Metal-Organic Frameworks (MOFs) are porous materials with a wide range of applications, including catalysis and separations. Introducing chirality into MOFs is of great interest for enantioselective processes. This compound has been successfully used in the postsynthetic modification of an achiral MOF, IRMOF-3, to create a chiral material. nih.gov This was the first reported instance of converting an achiral MOF into a chiral one through covalent postsynthetic modification. nih.gov The anhydride reacts with the amino groups of the 2-amino-1,4-benzenedicarboxylate linkers within the framework, resulting in a chiral functionalized MOF. nih.gov This method provides a versatile route to chiral MOFs, which can be challenging to synthesize directly. nih.govrsc.org

Introduction of Chiral Functionality via Covalent Modification

This compound is a significant reagent in organic synthesis for imparting chirality to molecules through covalent modification. Its effectiveness stems from its own chiral nature, which allows for the diastereoselective acylation of prochiral or racemic substrates. This process, often a nucleophilic acyl substitution, results in the formation of new chiral centers or the separation of enantiomers from a racemic mixture, a strategy known as kinetic resolution.

The primary mechanism involves the reaction of the anhydride with a nucleophile, such as an alcohol or an amine. The chiral environment provided by the (S)-2-methylbutyryl group influences the transition state energies of the reactions with the different enantiomers of a racemic substrate. One enantiomer reacts preferentially, leading to the formation of a diastereomeric ester or amide at a faster rate than the other. This difference in reaction rates enables the separation of the unreacted, slower-reacting enantiomer from the newly formed diastereomeric product.

A significant application of this principle is in the kinetic resolution of racemic alcohols. nih.govtcichemicals.com In this process, this compound is used to acylate one enantiomer of a racemic secondary alcohol, leaving the other enantiomer unreacted. The high enantiomeric purity of the anhydride, typically greater than 98% enantiomeric excess (ee), is crucial for achieving high stereoselectivity in these resolutions. The result is an enantioenriched ester and the recovered, unreacted alcohol, also in an enantioenriched form. This method provides a valuable route to optically active secondary alcohols, which are important building blocks in the synthesis of complex chiral molecules. tcichemicals.com

The reactivity of this compound in these acylation reactions is notable. Despite its branched and chiral structure, it demonstrates high reactivity, achieving significant conversion in various modification processes. This efficiency, combined with its ability to induce high stereochemical control, makes it a preferred reagent for creating chiral esters and amides. The S-configuration of the anhydride dictates the specific stereochemical outcome of the reaction, and using its (R)-enantiomer would result in the formation of the mirror-image products.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (S)-(+)-2-Methylbutyric anhydride (B1165640), offering detailed information about the carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the protons provide a detailed map of the molecule's structure. For (S)-(+)-2-Methylbutyric anhydride, the symmetrical nature of the molecule simplifies the spectrum, as the two 2-methylbutyryl groups are chemically equivalent in an achiral solvent. The alpha-protons, which are adjacent to the carbonyl groups, typically resonate in the range of 2.0 to 2.5 ppm. The methyl groups attached to the chiral carbons usually appear as doublets between 1.0 and 1.5 ppm, while the methyl groups of the ethyl substituents show up as triplets around 1.0 to 1.3 ppm. The methylene (B1212753) protons of the ethyl groups exhibit a characteristic quartet pattern due to coupling with the neighboring methyl protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| α-H | 2.0-2.5 | Multiplet |

| -CH₃ (on chiral center) | 1.0-1.5 | Doublet |

| -CH₂- | 1.4-1.8 | Multiplet |

| -CH₃ (of ethyl group) | 0.9-1.2 | Triplet |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbons of the anhydride are the most deshielded, with their signals appearing in the range of 170 to 180 ppm. The chiral carbons, to which the methyl groups are attached, resonate in the aliphatic region, typically between 35 and 45 ppm. The remaining methyl and ethyl carbons appear in the upfield region of the spectrum, generally between 10 and 30 ppm. Due to the molecule's symmetry, the number of signals in the ¹³C spectrum is halved.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 170-180 |

| α-C | 35-45 |

| -CH₃ (on chiral center) | 15-20 |

| -CH₂- | 20-30 |

| -CH₃ (of ethyl group) | 10-15 |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the anhydride functional group. Two distinct carbonyl (C=O) stretching vibrations are typically observed, one symmetric and one asymmetric, in the region of 1730-1770 cm⁻¹. The presence of these two bands is a hallmark of an anhydride. Additionally, C-H stretching vibrations from the alkyl groups are visible in the 2800-3000 cm⁻¹ region. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, which can be used for identification by comparison with a reference spectrum. docbrown.infodocbrown.info

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (anhydride) | 1730-1770 | Strong |

| C-H (alkyl) | 2800-3000 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 186, corresponding to its molecular weight. Common fragmentation patterns for anhydrides include the cleavage of the C-O-C bond, leading to the formation of acylium ions. In this case, a prominent peak at m/z 85, corresponding to the 2-methylbutyryl cation ([CH₃CH₂CH(CH₃)CO]⁺), would be expected. Other fragments resulting from the loss of parts of the alkyl chains may also be observed.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment | m/z |

| [M]⁺ | 186 |

| [CH₃CH₂CH(CH₃)CO]⁺ | 85 |

| [M - OCCH(CH₃)CH₂CH₃]⁺ | 101 |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity and, crucially for a chiral compound, the enantiomeric excess (ee) of this compound. Gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with a mass spectrometer (GC-MS or LC-MS), can be used to determine the chemical purity by separating the anhydride from any impurities.

To determine the enantiomeric excess, chiral chromatography is required. This involves using a chiral stationary phase (CSP) in either a GC or HPLC system. The different interactions of the (S)- and (R)-enantiomers with the chiral stationary phase lead to their separation, allowing for their quantification. While direct chiral analysis of the anhydride can be performed, it is also common to derivatize the anhydride with a chiral alcohol or amine to form diastereomeric esters or amides, which can then be separated on a non-chiral column. The determination of enantiomeric and diastereomeric excess is a critical aspect of asymmetric synthesis and the characterization of chiral molecules. nih.govrsc.orgnih.gov

Gas Chromatography (GC) and GC-FID for Purity Analysis

Gas chromatography (GC) is a fundamental analytical technique used to separate and analyze volatile compounds without decomposition. When coupled with a Flame Ionization Detector (GC-FID), it becomes a powerful tool for quantifying the purity of organic compounds like this compound. The FID is highly sensitive to hydrocarbons and exhibits a linear response over a wide range of concentrations, making it ideal for purity assessments.

In a typical GC-FID analysis, a small sample of this compound is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas, known as the mobile phase, through a heated column containing a stationary phase. The separation of components is based on their differential partitioning between the mobile and stationary phases. Due to its volatility, this compound is well-suited for GC analysis.

The time it takes for a compound to travel through the column to the detector is known as its retention time. This is a characteristic property of a compound under a specific set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). The purity of the this compound sample is determined by comparing the area of its corresponding peak in the chromatogram to the total area of all peaks. A higher percentage area of the main peak indicates a higher purity.

For compounds with polar functional groups, such as carboxylic acids and their anhydrides, derivatization is sometimes employed to increase their volatility and improve peak shape in GC analysis. researchgate.net However, for a relatively volatile compound like this compound, direct injection is often feasible.

Table 1: Illustrative GC-FID Parameters for Purity Analysis of a Carboxylic Anhydride

| Parameter | Value |

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |

| Column | Capillary column (e.g., WAX-UI) coated with a polar stationary phase like polyethylene (B3416737) glycol. nih.gov |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes. |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

Note: These parameters are illustrative and would require optimization for the specific instrument and column used.

The resulting chromatogram would ideally show a single major peak corresponding to this compound. The presence of other peaks would indicate impurities, which could be starting materials, by-products from the synthesis, or degradation products. The area of each peak is proportional to the concentration of the corresponding compound.

Chiral Chromatography for Enantiomeric Excess (ee) Determination

While GC-FID is excellent for determining chemical purity, it cannot distinguish between enantiomers. Enantiomers have identical physical properties in a non-chiral environment, including their retention times on standard GC columns. To determine the enantiomeric excess (ee) of this compound, a specialized technique called chiral chromatography is necessary. uma.es

Chiral chromatography utilizes a chiral stationary phase (CSP) within the GC or HPLC column. This CSP is composed of a single enantiomer of a chiral selector that can interact diastereomerically with the enantiomers of the analyte. These transient diastereomeric interactions have different energies, leading to different retention times for the (S) and (R) enantiomers.

The determination of enantiomeric excess is a critical metric for asymmetric reactions. nih.gov The ee is a measure of the purity of a chiral substance and is calculated as:

ee (%) = |([S] - [R]) / ([S] + [R])| * 100

Where [S] and [R] are the concentrations (or peak areas) of the (S) and (R) enantiomers, respectively.

For the analysis of this compound, the anhydride can be analyzed directly or, more commonly, it is first converted to a suitable derivative, such as an amide or ester, by reacting it with a chiral or achiral alcohol or amine. This derivatization can enhance the separation of the enantiomers on the chiral column.

Table 2: Example of Chiral GC Method for Enantiomeric Excess Determination of a Chiral Carboxylic Acid Derivative

| Parameter | Value |

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |

| Column | Chiral capillary column (e.g., based on cyclodextrin (B1172386) derivatives) |

| Injector Temperature | 240 °C |

| Detector Temperature | 260 °C |

| Oven Temperature Program | Isothermal or a slow temperature ramp to optimize separation. |

| Carrier Gas | Hydrogen or Helium |

| Flow Rate | 1.2 mL/min |

| Injection Volume | 1 µL |

| Split Ratio | 100:1 |

Note: The specific chiral column and conditions must be carefully selected and optimized to achieve baseline separation of the enantiomers.

The resulting chromatogram will show two distinct peaks, one for the (S)-enantiomer and one for the (R)-enantiomer. By integrating the areas of these two peaks, the enantiomeric excess of the this compound sample can be accurately calculated. This information is vital for applications where stereochemical purity is paramount. nih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and geometry of molecules. For (S)-(+)-2-Methylbutyric anhydride (B1165640), DFT calculations, often using a basis set like B3LYP/6-31+G(d), are employed to determine its most stable three-dimensional conformation (optimized structure). biointerfaceresearch.com These calculations provide key energetic and structural parameters.

The process involves geometry optimization, which finds the lowest energy arrangement of the atoms, corresponding to the molecule's ground state. From this, thermodynamic properties such as enthalpies and Gibbs free energies at standard conditions (298.15 K and 1.0 atm) can be calculated. biointerfaceresearch.com These energetic values are crucial for predicting the molecule's stability and its behavior in chemical reactions.

Key computed properties for the related 2-methylbutanoic anhydride provide foundational data for such theoretical studies.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H18O3 | nih.govnist.gov |

| Molecular Weight | 186.25 g/mol | nih.gov |

| Exact Mass | 186.125594432 Da | nih.gov |

| IUPAC Name | [(2S)-2-methylbutanoyl] (2S)-2-methylbutanoate | nih.gov |

Molecular Dynamics (MD) Simulations in Mechanistic Studies

Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a virtual movie of chemical processes. nih.gov For (S)-(+)-2-Methylbutyric anhydride, MD simulations are invaluable for studying the mechanisms of reactions it participates in, such as nucleophilic acyl substitution.

In a typical simulation, the anhydride and a nucleophile (like an alcohol or an amine) are placed in a simulated solvent box. nih.gov By calculating the forces between all atoms and solving the classical equations of motion, MD can track the trajectory of each particle. This allows researchers to visualize the approach of the nucleophile to one of the electrophilic carbonyl carbons, the formation of the tetrahedral intermediate, and the final departure of the carboxylate leaving group. These simulations provide mechanistic insights into reaction pathways, transition states, and the role of the solvent, which are critical for understanding and optimizing reaction conditions. nih.gov While all-atom MD provides high detail, it is computationally intensive and limited to relatively short timescales. nih.gov

Prediction of Reactivity and Stereoselectivity

Computational methods are particularly adept at predicting the reactivity and stereoselectivity of chiral molecules like this compound. The inherent chirality, originating from the (S)-2-methylbutanoyl groups, is central to its utility in asymmetric synthesis.

Furthermore, computational models can predict stereochemical outcomes by comparing the energy barriers of different reaction pathways. For this compound, the steric hindrance from the methyl and ethyl groups adjacent to the chiral center influences how a nucleophile can approach the carbonyl group. Theoretical calculations can quantify the energetic favorability of one stereoisomeric product over another, explaining why the (S)-configuration leads to specific, predictable stereochemical results in acylation reactions.

Investigation of Intramolecular Interactions

The three-dimensional structure and reactivity of this compound are governed by a network of intramolecular interactions. Computational techniques like Natural Bond Orbital (NBO) analysis can be used to identify and quantify these interactions within the molecule. biointerfaceresearch.com

NBO analysis examines the delocalization of electron density between filled and unfilled orbitals, revealing stabilizing effects such as hyperconjugation. For instance, it can detail the interactions between the lone pairs on the oxygen atoms and the antibonding orbitals of adjacent carbon-carbon and carbon-oxygen bonds. It also provides insight into steric repulsion between different parts of the molecule, which influences its preferred conformation. While standard spectroscopic methods in achiral solvents may not distinguish between enantiomers, computational analysis can probe the subtle electronic and steric factors that define the molecule's unique chiral architecture. biointerfaceresearch.com

Emerging Research Directions and Future Perspectives in Anhydride Chemistry

Development of Novel Reagents and Catalysts for Asymmetric Acylations

Asymmetric acylation is a fundamental transformation in organic synthesis, enabling the differentiation of enantiomers or the desymmetrization of meso compounds to produce valuable, optically active molecules. (S)-(+)-2-Methylbutyric anhydride (B1165640) serves as a key chiral acylating agent in this context. The primary focus of emerging research is not on modifying the anhydride itself, but on developing novel chiral catalysts that can effectively utilize it, and other anhydrides, to achieve high levels of stereoselectivity.

Recent research has seen the rise of highly effective catalyst families for asymmetric acyl transfer reactions. These catalysts, when paired with an acylating agent like (S)-(+)-2-Methylbutyric anhydride, form a chiral activated intermediate that preferentially reacts with one enantiomer of a racemic substrate.

Detailed Research Findings:

Chiral 4-(Dimethylamino)pyridine (DMAP) Analogs: Planar-chiral DMAP derivatives have been developed as highly efficient catalysts for the kinetic resolution of racemic alcohols. chempedia.info In this process, the chiral catalyst reacts with the anhydride (e.g., this compound) to form a chiral acylpyridinium ion. This intermediate then selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted alcohol enantiomer. chempedia.info

Chiral Phosphoric Acids (CPAs): Chiral phosphoric acids, particularly those derived from BINOL, have emerged as powerful organocatalysts for a range of asymmetric transformations, including acylations. researchgate.netmdpi.com Research has shown that phosphoric acid can catalyze the acylation of alcohols with acid anhydrides. researchgate.net The proposed mechanism involves the in-situ formation of diacylated mixed anhydrides which act as highly efficient catalytic acyl transfer reagents. researchgate.net The use of chiral versions of these catalysts is a key area of exploration for achieving asymmetric acylation. researchgate.net

Peptide-Based Catalysts: Simple tripeptides have been shown to catalyze the stereoselective acylation of substrates like trans-2-acetylaminocyclohexanol using acetic anhydride. chempedia.info This highlights a move towards biocatalyst-inspired systems, where the secondary structure of a peptide creates a chiral pocket that directs the acylation of a specific enantiomer.

The table below summarizes catalyst types being developed for asymmetric acylation, the context in which this compound would function as a reagent.

| Catalyst Class | Example Catalyst Structure/Type | Substrate Type | Acylating Agent Type |

| Chiral DMAP Analogs | Planar-chiral Ferrocene-based DMAP | Racemic secondary alcohols | Acid Anhydrides |

| Chiral Phosphoric Acids | BINOL-derived Phosphoric Acids | Alcohols | Acid Anhydrides |

| Peptide Catalysts | Short-chain oligopeptides | Amino-alcohols | Acid Anhydrides |

The future in this area points towards catalysts with even higher activity and selectivity, allowing for lower catalyst loadings and broader substrate scope. The synergy between the inherent chirality of this compound and novel, highly discriminating catalysts holds potential for solving challenging kinetic resolution problems.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing and discovery. These platforms offer significant advantages in terms of safety, reproducibility, scalability, and efficiency. The integration of reagents like this compound into these systems is a key area of future development.

While specific published research detailing the integration of this compound into flow chemistry platforms is not extensive, the principles and benefits are well-established for acid anhydrides as a class. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for the often-rapid and exothermic reactions of anhydrides.

Potential Advantages of Integrating this compound in Flow Systems:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling reactive anhydrides and managing potentially exothermic acylation reactions.

Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat dissipation, preventing the formation of hot spots and subsequent side reactions or degradation.

Precise Stoichiometry Control: Syringe pumps can deliver precise molar equivalents of the anhydride, substrate, and catalyst, improving yield and reducing waste.

Automation and Library Synthesis: Automated flow synthesis platforms can perform reactions in series, enabling the rapid generation of compound libraries for screening purposes. universiteitleiden.nl By sequentially introducing different alcohols or amines into a stream containing this compound and a catalyst, a diverse array of chiral esters and amides can be synthesized efficiently. universiteitleiden.nl

The table below outlines the conceptual integration of this compound into an automated flow synthesis platform for library generation.

| Parameter | Description | Advantage in Flow Synthesis |

| Reagent Delivery | This compound, substrate (e.g., alcohol), and catalyst are in separate stock solutions. | Precise, automated control of stoichiometry and reaction initiation via computer-controlled pumps. |

| Reaction Module | A heated or cooled microreactor or packed-bed reactor where the reagent streams merge. | Superior temperature control and rapid mixing, leading to higher selectivity and yield. |

| Residence Time | The time reactants spend in the reaction module, controlled by flow rate and reactor volume. | Easily optimized to maximize conversion while minimizing side product formation. |

| Downstream Processing | In-line purification or quenching modules. | Telescoping of reaction and purification steps, reducing manual handling and overall synthesis time. |

The future of anhydride chemistry will undoubtedly involve a deeper integration with these advanced platforms. The development of robust, pre-packed catalyst cartridges and stable anhydride formulations optimized for flow will accelerate this trend, making complex chiral synthesis more accessible and efficient.

Expanding Applications in Complex Chemical System Assembly

This compound is a valuable chiral building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its primary role is to introduce a specific stereocenter via the formation of ester or amide bonds through nucleophilic acyl substitution.

The application of this anhydride is crucial in the late-stage functionalization of complex intermediates or in the early stages to set a key stereocenter that is carried through a multi-step synthesis. While anhydrides like tautomycin and chaetomellic anhydride are themselves complex natural products, the more common role for a simple chiral anhydride like this compound is as a reagent in the total synthesis of other target molecules. researchgate.net

Research Directions:

Natural Product Synthesis: The enantioselective acylation of advanced intermediates is a powerful strategy in the total synthesis of natural products. Using (S)-(+)-2-Methylbuty ric anhydride with an appropriate catalyst can provide access to complex chiral architectures that would be difficult to obtain otherwise.

Pharmaceutical Intermediates: The synthesis of active pharmaceutical ingredients (APIs) often requires the construction of multiple stereocenters. This compound can be used to install a chiral acyl group, which may be a part of the final API structure or serve as a chiral auxiliary to direct subsequent stereoselective reactions. Derivatives of the parent acid have been investigated for potential anti-cancer activities.

Diversity-Oriented Synthesis (DOS): In DOS, the goal is to create structurally diverse and complex molecules for biological screening. Automated platforms, as discussed previously, can utilize this compound to rapidly generate libraries of related compounds from a common core structure, each bearing a distinct chiral ester or amide moiety.

The following table illustrates the strategic use of chiral acylation in the assembly of complex chemical systems.

| Synthetic Strategy | Role of this compound | Desired Outcome |

| Kinetic Resolution | Selective acylation of one enantiomer of a racemic intermediate. | Isolation of a key chiral building block for further elaboration. |

| Desymmetrization | Selective acylation of one of two prochiral functional groups in a meso compound. | Creation of a single enantiomer of a complex, stereochemically-rich molecule. |

| Chiral Auxiliary | Attachment of the (S)-2-methylbutyryl group to a substrate to direct a subsequent diastereoselective reaction. | Control of stereochemistry at a different site in the molecule. |

Future perspectives in this area involve the application of this compound in increasingly complex and elegant synthetic routes. As new catalytic methods are developed, the ability to selectively acylate previously unreactive or challenging substrates will unlock new pathways for the efficient assembly of the next generation of pharmaceuticals and biologically active compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.